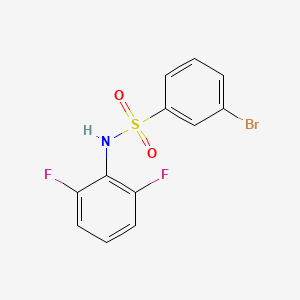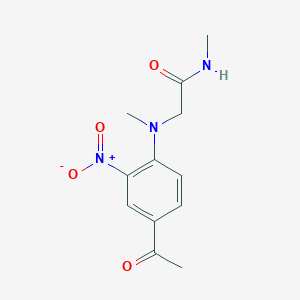
2-(4-acetyl-N-methyl-2-nitroanilino)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetyl-N-methyl-2-nitroanilino)-N-methylacetamide is a synthetic compound that belongs to the class of nitroaromatic compounds. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-(4-acetyl-N-methyl-2-nitroanilino)-N-methylacetamide is not fully understood. However, it is believed to interact with metal ions and form a complex that can undergo redox reactions. This complex can generate reactive oxygen species, which can induce oxidative stress and damage to cells. Additionally, this compound may also interact with other biomolecules, such as proteins and nucleic acids, and modulate their functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-acetyl-N-methyl-2-nitroanilino)-N-methylacetamide have been studied in various biological systems. It has been shown to induce cell death in cancer cells through the generation of reactive oxygen species. Additionally, this compound has been found to inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent. Furthermore, it has been demonstrated to possess antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-acetyl-N-methyl-2-nitroanilino)-N-methylacetamide in lab experiments include its high purity and availability, well-established synthetic method, and potential applications in various fields. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its further development and optimization for specific applications.
Orientations Futures
There are several future directions for the research and development of 2-(4-acetyl-N-methyl-2-nitroanilino)-N-methylacetamide. Firstly, further studies are needed to elucidate its mechanism of action and optimize its properties for specific applications. Secondly, its potential as a photosensitizer in photodynamic therapy for cancer treatment can be further explored. Thirdly, its antimicrobial and antioxidant properties can be investigated for their potential use in the development of new drugs or therapies. Lastly, the use of this compound as a fluorescent probe for metal ion detection can be further optimized for its sensitivity and selectivity.
Conclusion:
In conclusion, 2-(4-acetyl-N-methyl-2-nitroanilino)-N-methylacetamide is a synthetic compound that has been extensively studied for its unique properties and potential applications in various fields. Its well-established synthetic method, availability, and potential applications make it a valuable compound for scientific research. Further studies are needed to fully understand its mechanism of action and optimize its properties for specific applications.
Méthodes De Synthèse
The synthesis of 2-(4-acetyl-N-methyl-2-nitroanilino)-N-methylacetamide involves the reaction of N-methylacetamide with 4-acetylamino-2-nitroaniline in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the purity and yield of the final product. The synthetic method for this compound has been well-established, and it is readily available for scientific research purposes.
Applications De Recherche Scientifique
2-(4-acetyl-N-methyl-2-nitroanilino)-N-methylacetamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, it has been investigated for its antimicrobial and antioxidant properties.
Propriétés
IUPAC Name |
2-(4-acetyl-N-methyl-2-nitroanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-8(16)9-4-5-10(11(6-9)15(18)19)14(3)7-12(17)13-2/h4-6H,7H2,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQROWIXPJQUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N(C)CC(=O)NC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetyl-N-methyl-2-nitroanilino)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,3-Dimethylphenyl)-2-(2-hydroxyethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7682537.png)
![3-[[(2-Chloro-6-fluorophenyl)methyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7682550.png)
![6-Ethyl-8-[[(4-fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-4-methylchromen-2-one](/img/structure/B7682564.png)
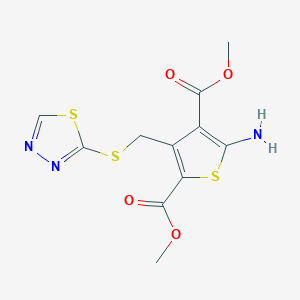
![2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-pyrrolidin-1-ylphenyl)acetamide](/img/structure/B7682570.png)
![2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide](/img/structure/B7682578.png)
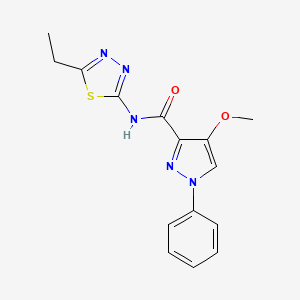
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682590.png)
![1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B7682598.png)
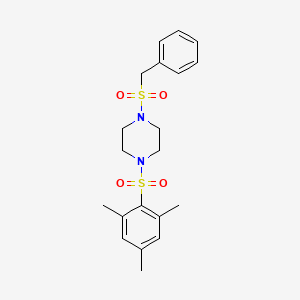

![N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682620.png)
![2-[[2-[benzyl(ethyl)amino]acetyl]amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7682628.png)
